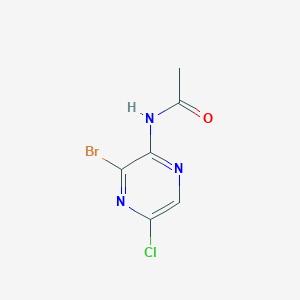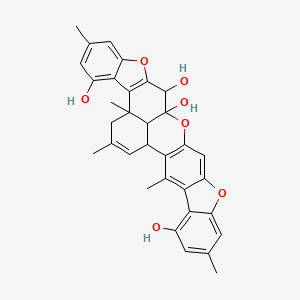
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluoropyridine moiety makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound may involve large-scale Miyaura borylation reactions, utilizing bis(pinacolato)diboron and appropriate aryl halides. The choice of solvent, catalyst, and base is optimized to ensure high yield and purity of the final product. The use of recyclable palladium catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in oxidation and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like KOAc or KOPh, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学的研究の応用
(2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent sensors and probes for biological imaging.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, facilitated by the base.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the fluoropyridine moiety.
4-Fluorophenylboronic Acid: Similar in structure but does not contain the cyclohexyloxy group.
Cyclohexylboronic Acid: Contains the cyclohexyl group but lacks the fluoropyridine moiety.
Uniqueness: (2-(Cyclohexyloxy)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the cyclohexyloxy and fluoropyridine groups, which enhance its reactivity and versatility in various chemical transformations .
特性
分子式 |
C11H15BFNO3 |
|---|---|
分子量 |
239.05 g/mol |
IUPAC名 |
(2-cyclohexyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c13-10-7-14-11(6-9(10)12(15)16)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChIキー |
XKCJGKKUXYIGQE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)OC2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)

![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
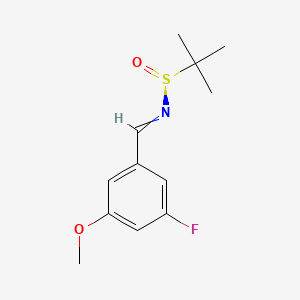
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
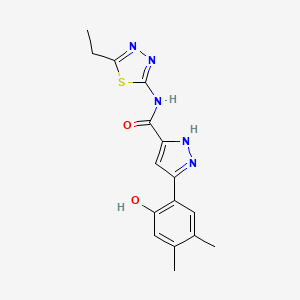
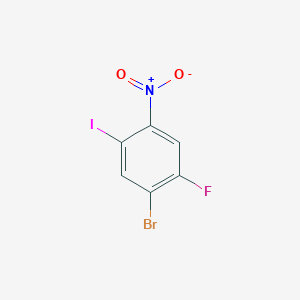
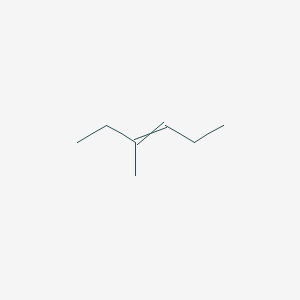
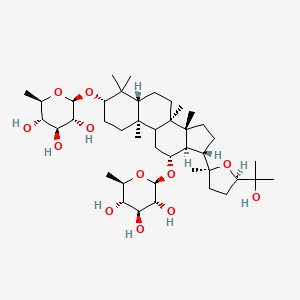
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
